molecular formula C22H17BrN2O6 B2515926 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 887887-44-7

3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2515926
CAS No.: 887887-44-7
M. Wt: 485.29
InChI Key: LYGTTZQNOABFMP-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromofuran carboxamide and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromofuran Group: The bromofuran moiety can be introduced via bromination of a furan derivative, followed by carboxylation.

    Amidation Reaction: The final step involves the coupling of the bromofuran carboxylic acid with the dimethoxyphenylamine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
  • 3-(5-iodofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
  • 3-(5-methylfuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Uniqueness

3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the benzofuran core with the dimethoxyphenyl group also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O6/c1-28-12-7-8-14(17(11-12)29-2)24-22(27)20-19(13-5-3-4-6-15(13)31-20)25-21(26)16-9-10-18(23)30-16/h3-11H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGTTZQNOABFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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